

Application Note: Laboratory Synthesis of p-Tolyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-Tolyl octanoate	
Cat. No.:	B1582236	Get Quote

AN-2025-12-18

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of **p-tolyl octanoate**, an ester valued in the flavor and fragrance industry for its floral and herbaceous notes.[1][2] The synthesis is achieved via Fischer-Speier esterification of p-cresol and octanoic acid, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[3][4] This protocol includes comprehensive steps for the reaction, purification, and characterization of the product, intended for researchers in organic synthesis and drug development.

Reaction Scheme

The esterification reaction proceeds by combining a carboxylic acid (octanoic acid) and a phenol (p-cresol) in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), with the removal of water.

p-Cresol + Octanoic Acid --(H+, Heat)--> p-Tolyl Octanoate + Water

Materials and Equipment

A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher and used without further purification.

Category	Item	Details
Reagents	p-Cresol	C7H8O, CAS: 106-44-5
Octanoic Acid	C ₈ H ₁₆ O ₂ , CAS: 124-07-2	
p-Toluenesulfonic Acid (p- TsOH)	C7H8O3S, CAS: 104-15-4 (Catalyst)	-
Toluene	C7H8, CAS: 108-88-3 (Solvent)	-
Sodium Bicarbonate (NaHCO₃)	NaHCO₃, CAS: 144-55-8 (5% aq. solution)	
Sodium Chloride (NaCl)	NaCl, CAS: 7647-14-5 (Saturated solution, Brine)	_
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Na ₂ SO ₄ , CAS: 7757-82-6 (Drying agent)	
Glassware	Round-bottom flask	250 mL
Dean-Stark Apparatus	To remove water azeotropically	_
Reflux Condenser		
Separatory Funnel	500 mL	_
Erlenmeyer flasks		
Beakers	_	
Equipment	Heating Mantle with Stirrer	
Magnetic Stir Bar		_
Rotary Evaporator	For solvent removal	
Vacuum Distillation Apparatus	For product purification	_
Standard laboratory clamps and stand		_

Experimental Protocol

This section details the step-by-step procedure for the synthesis, work-up, and purification of **p-tolyl octanoate**.

Reaction Setup

- Prepare Glassware: Ensure all glassware, including the round-bottom flask, Dean-Stark trap, and condenser, is oven-dried to remove any residual moisture.
- Charge the Flask: To the 250 mL round-bottom flask, add p-cresol (1.0 eq), octanoic acid (1.1 eq), and the acid catalyst, p-toluenesulfonic acid (0.05 eq).
- Add Solvent: Add toluene to the flask to facilitate azeotropic removal of water and to ensure adequate mixing.
- Assemble Apparatus: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Secure the setup on a heating mantle with a magnetic stirrer.

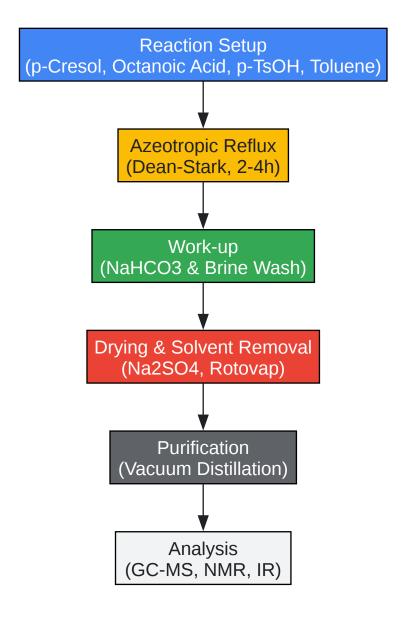
Reaction Execution

- Heating and Reflux: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
- Monitor Progress: Continue the reflux for 2-4 hours, or until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion.[5] Reaction progress can also be monitored by Thin-Layer Chromatography (TLC).
- Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Extraction

- Transfer Mixture: Transfer the cooled reaction mixture to a 500 mL separatory funnel.
- Neutralization: Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted octanoic acid. Repeat this wash until gas evolution (CO₂) ceases.

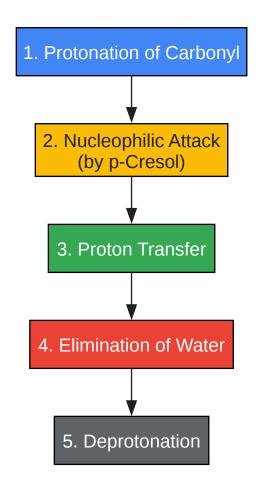
- Wash: Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[6][7]
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.


Purification and Characterization

- Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purification: The resulting crude p-tolyl octanoate can be purified by vacuum distillation to yield a colorless oily liquid.[5]
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and FT-IR spectroscopy.[8]

Diagrams and Workflows

Visual representations of the experimental workflow and reaction mechanism are provided below.



Click to download full resolution via product page

Caption: Overall workflow for the synthesis of **p-tolyl octanoate**.

Click to download full resolution via product page

Caption: Key steps of the Fischer-Speier esterification mechanism.[9]

Data Summary

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagent Quantities and Reaction Conditions

Parameter	Value	Molar Eq.
p-Cresol	10.81 g (0.1 mol)	1.0
Octanoic Acid	15.86 g (0.11 mol)	1.1
p-Toluenesulfonic Acid	0.95 g (0.005 mol)	0.05
Toluene	100 mL	-
Reaction Temperature	Reflux (~111 °C)	-
Reaction Time	2-4 hours	-
Expected Yield	75-85%	-

Table 2: Physicochemical and Spectroscopic Data of p-Tolyl Octanoate

Property	Value
CAS Number	59558-23-5[8]
Molecular Formula	C15H22O2[8]
Molecular Weight	234.33 g/mol [8]
Appearance	Colorless oily liquid[2]
Odor	Floral, herbaceous, Narcissus-like[1][2]
Boiling Point	~296-298 °C (at 760 mmHg)
Solubility	Insoluble in water; soluble in oils and alcohol[1] [2]
¹H NMR (CDCl₃)	δ ~7.1 (d, 2H), 6.9 (d, 2H), 2.5 (t, 2H), 2.3 (s, 3H), 1.7 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H)
IR (neat, cm ⁻¹)	~2925, 2855 (C-H), 1755 (C=O, ester), 1505, 1200, 1140

Safety Precautions

- Chemical Handling: p-Cresol is toxic and corrosive. Octanoic acid and p-toluenesulfonic acid
 are corrosive. Toluene is flammable and an irritant. Handle all chemicals in a well-ventilated
 fume hood and wear appropriate Personal Protective Equipment (PPE), including safety
 goggles, gloves, and a lab coat.[2]
- Reaction Conditions: The reaction is performed at high temperatures. Use caution when working with the heating mantle. Ensure the apparatus is securely clamped.
- Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [chemicalbook.com]
- 2. N-OCTANOIC ACID P-TOLYL ESTER | 59558-23-5 [amp.chemicalbook.com]
- 3. Fischer–Speier esterification Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. para-Tolyl octanoate [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Application Note: Laboratory Synthesis of p-Tolyl Octanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582236#p-tolyl-octanoate-synthesis-laboratory-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com